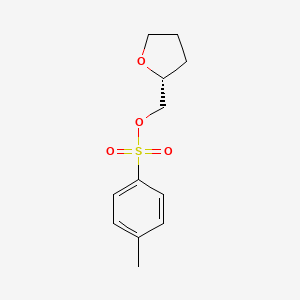
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amine with tetrahydropyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is obtained by passing gaseous hydrogen chloride through the reaction mixture, which helps in stabilizing the compound for storage .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclocondensation reaction, followed by purification steps to isolate the hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
N-(prop-2-yn-1-yl)acrylamide: A related compound with similar structural features but different functional groups.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Another compound with a tetrahydropyran ring and a propynyl group.
Uniqueness
N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its stability as a hydrochloride salt also makes it suitable for various applications in research and industry.
特性
IUPAC Name |
N-prop-2-ynyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h1,8-9H,3-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCLDRRWWLVFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxa-8-azaspiro[3.5]nonane hcl](/img/structure/B8104884.png)

![Ethyl 2-methylbenzo[d]oxazole-7-carboxylate](/img/structure/B8104899.png)






![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate](/img/structure/B8104946.png)


